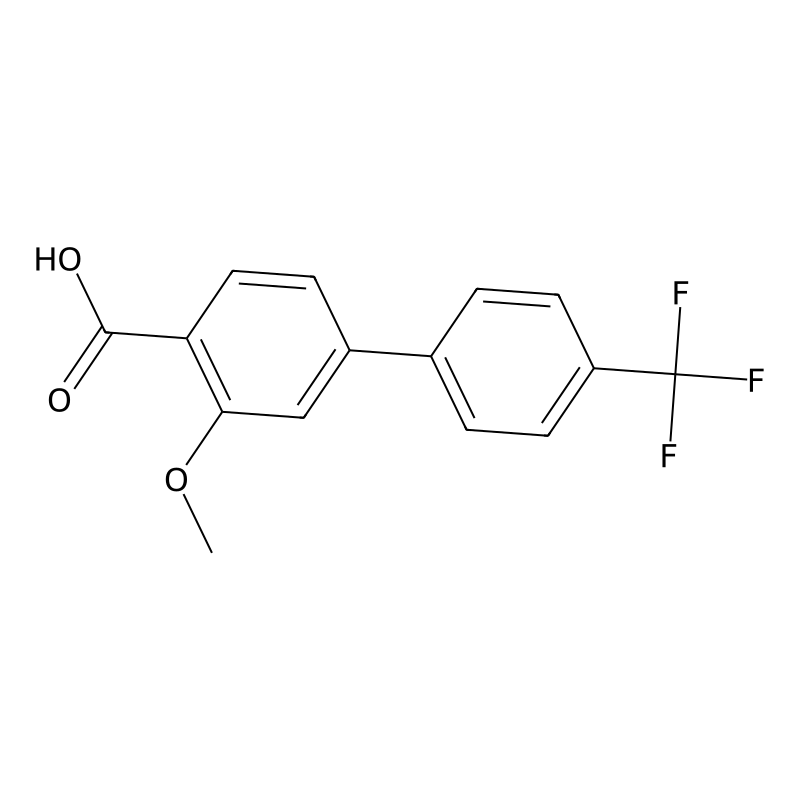

2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid is an aromatic compound characterized by a methoxy group and a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it possesses unique chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound has potential applications in pharmaceuticals, agrochemicals, and material science due to its specific structural features that influence its reactivity and interactions with biological targets.

- Oxidation: The methoxy group can be oxidized to yield a hydroxyl or carboxylic acid derivative.

- Reduction: Under specific conditions, the trifluoromethyl group can be reduced to a methyl group.

- Electrophilic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration or halogenation, which can modify its reactivity and functionality.

The biological activity of 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid has been explored in various studies. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a drug candidate. Additionally, the presence of the carboxylic acid functional group allows for ionic interactions with positively charged residues in enzymes, modulating their activity. This compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological research.

Common Synthetic Routes

One prevalent method for synthesizing 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction, which involves:

- Reagents: A boronic acid derivative and an aryl halide.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

- Base: Potassium carbonate or sodium hydroxide.

- Solvent: Tetrahydrofuran or dimethylformamide.

- Temperature: Typically conducted at 80-100°C.

This method allows for mild reaction conditions and high yields of the desired product.

Industrial Production

In industrial settings, production may utilize continuous flow reactors to enhance yield and purity while minimizing environmental impact. Optimization of solvents and catalysts is also essential for cost-effective production.

2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid has various applications:

- Pharmaceuticals: Potential use in drug formulation due to its biological activity.

- Agrochemicals: Possible application as a herbicide or pesticide due to its chemical structure.

- Material Science: Utilized in the development of advanced materials with specific properties.

Several compounds share structural similarities with 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid. Here are a few notable examples:

The uniqueness of 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid lies in its specific combination of functional groups and their positions, which collectively enhance its lipophilicity and potential biological activity compared to similar compounds.